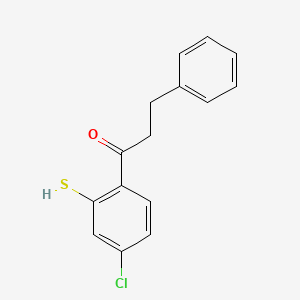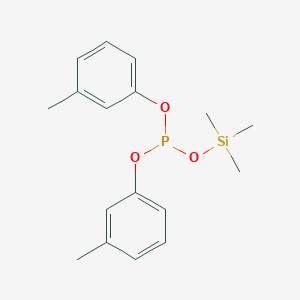
Bis(3-methylphenyl) trimethylsilyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylphenyl) trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C18H27O3PSi. It is a derivative of phosphorous acid and is characterized by the presence of trimethylsilyl and 3-methylphenyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) trimethylsilyl phosphite typically involves the reaction of 3-methylphenol with trimethylsilyl chloride in the presence of a base, followed by the reaction with phosphorus trichloride. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the intermediates.
Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-methylphenyl) trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution Reagents: Halogenating agents such as bromine (Br2) or iodine (I2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylphenyl) trimethylsilyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes, such as glutamine synthetase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like tuberculosis.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which Bis(3-methylphenyl) trimethylsilyl phosphite exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to effectively inhibit enzyme activity or participate in catalytic processes. The pathways involved often include the formation of stable complexes with metal ions or the modification of active sites in enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl) phosphite: Another organophosphorus compound with similar reactivity but different substituents.
Bis(trimethylsilyl) phosphite: A simpler analog with only trimethylsilyl groups.
Triphenyl phosphite: A related compound with phenyl groups instead of methylphenyl groups.
Uniqueness
Bis(3-methylphenyl) trimethylsilyl phosphite is unique due to the presence of both trimethylsilyl and 3-methylphenyl groups, which confer specific reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
677750-88-8 |
|---|---|
Molekularformel |
C17H23O3PSi |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
bis(3-methylphenyl) trimethylsilyl phosphite |
InChI |
InChI=1S/C17H23O3PSi/c1-14-8-6-10-16(12-14)18-21(20-22(3,4)5)19-17-11-7-9-15(2)13-17/h6-13H,1-5H3 |
InChI-Schlüssel |
XKSYYTJSUYOOGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OP(OC2=CC=CC(=C2)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


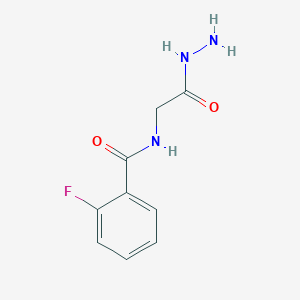
![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
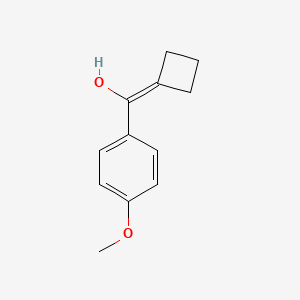
![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)

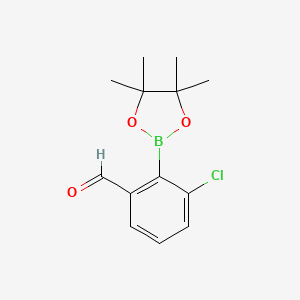

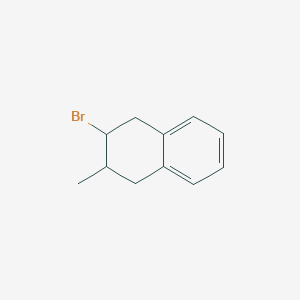
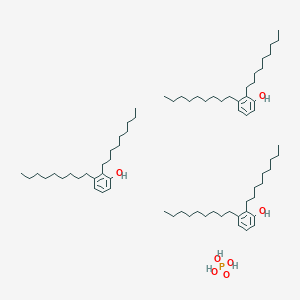
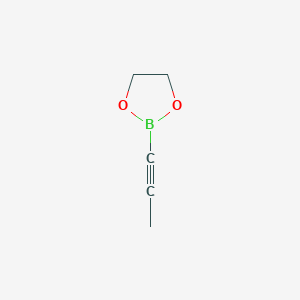
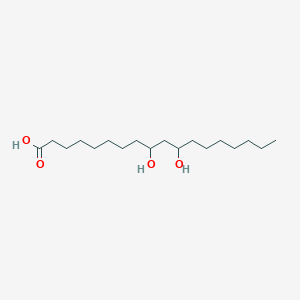
![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)
